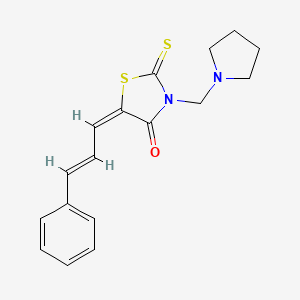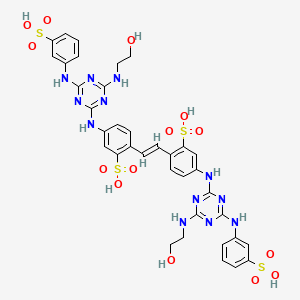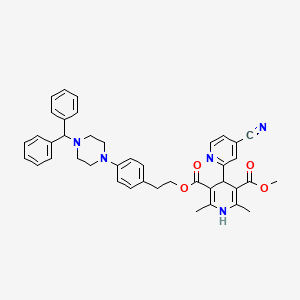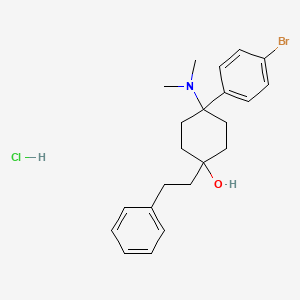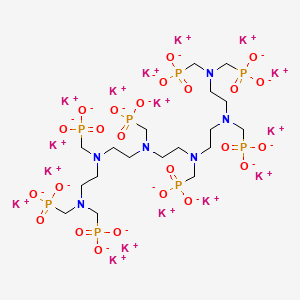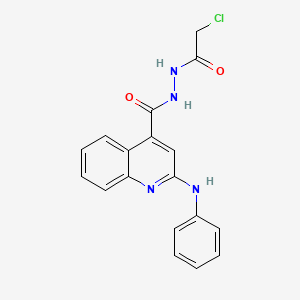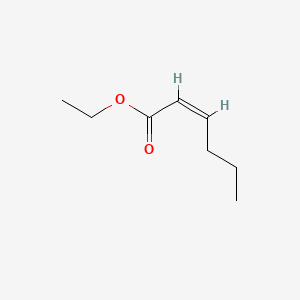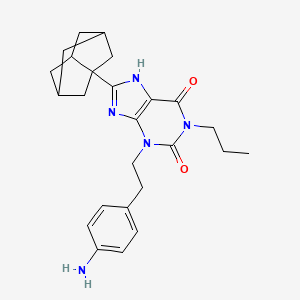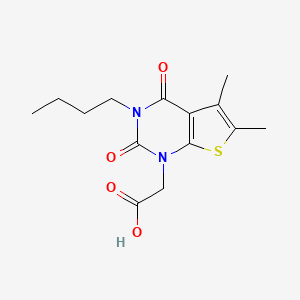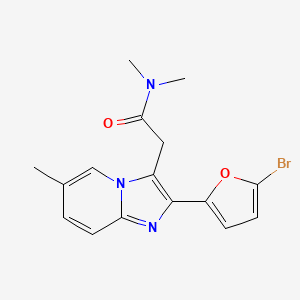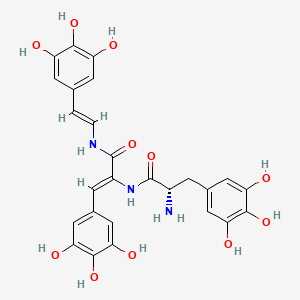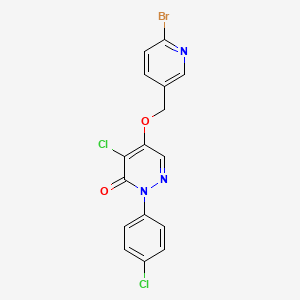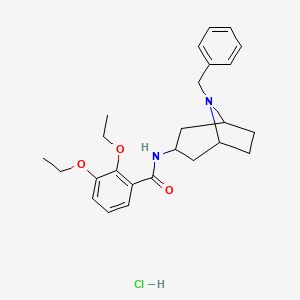
3-beta-(2,3-Diethoxybenzoyl)amino 8-benzyl nor-tropane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-beta-(2,3-Diethoxybenzoyl)amino 8-benzyl nor-tropane hydrochloride is a synthetic compound that belongs to the class of tropane alkaloids Tropane alkaloids are known for their diverse pharmacological properties, including their use as stimulants, anesthetics, and anticholinergics
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-beta-(2,3-Diethoxybenzoyl)amino 8-benzyl nor-tropane hydrochloride typically involves the following steps:
Formation of the Tropane Ring: The tropane ring is synthesized through a series of cyclization reactions starting from simple precursors such as pyrrolidine and acetoacetate.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Attachment of the 2,3-Diethoxybenzoyl Group: This step involves the acylation of the tropane nitrogen with 2,3-diethoxybenzoyl chloride in the presence of a base such as triethylamine.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-beta-(2,3-Diethoxybenzoyl)amino 8-benzyl nor-tropane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or esters to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or diethoxybenzoyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
3-beta-(2,3-Diethoxybenzoyl)amino 8-benzyl nor-tropane hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex tropane derivatives.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 3-beta-(2,3-Diethoxybenzoyl)amino 8-benzyl nor-tropane hydrochloride involves its interaction with various molecular targets, including neurotransmitter receptors and transporters. The compound is known to inhibit the reuptake of dopamine, leading to increased levels of this neurotransmitter in the synaptic cleft. This action is mediated through its binding to the dopamine transporter, thereby blocking the reuptake process.
Comparación Con Compuestos Similares
Similar Compounds
Cocaine: Another tropane alkaloid with similar dopamine reuptake inhibition properties.
Scopolamine: A tropane alkaloid used as an anticholinergic agent.
Atropine: A tropane alkaloid with anticholinergic properties.
Uniqueness
3-beta-(2,3-Diethoxybenzoyl)amino 8-benzyl nor-tropane hydrochloride is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other tropane alkaloids. Its diethoxybenzoyl group enhances its lipophilicity, potentially improving its ability to cross the blood-brain barrier and exert central nervous system effects.
Propiedades
Número CAS |
83142-60-3 |
|---|---|
Fórmula molecular |
C25H33ClN2O3 |
Peso molecular |
445.0 g/mol |
Nombre IUPAC |
N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-2,3-diethoxybenzamide;hydrochloride |
InChI |
InChI=1S/C25H32N2O3.ClH/c1-3-29-23-12-8-11-22(24(23)30-4-2)25(28)26-19-15-20-13-14-21(16-19)27(20)17-18-9-6-5-7-10-18;/h5-12,19-21H,3-4,13-17H2,1-2H3,(H,26,28);1H |
Clave InChI |
FGSGGQLJQWTMSA-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC(=C1OCC)C(=O)NC2CC3CCC(C2)N3CC4=CC=CC=C4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


